N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an isoxazole ring via a phenyl group
Mechanism of Action
Target of Action
Compounds containing the 1H-benzo[d]imidazol-2-yl moiety are known to have a broad range of chemical and biological properties . They can interact with various targets in the body, including enzymes, receptors, and DNA, depending on their specific structure and functional groups.
Mode of Action
The interaction of these compounds with their targets can lead to changes in the function of the target, which can result in therapeutic effects. For example, some compounds with this structure have been found to block signal reception at certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Analysis
Biochemical Properties
Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazole derivatives have shown antimicrobial, anti-inflammatory, antitumor, antidiabetic, and other activities .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:
Formation of Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Isoxazole Ring: Isoxazoles can be synthesized via the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine.
Coupling Reactions: The benzimidazole and isoxazole units are then coupled through a phenyl linker using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of a nitro group would yield an amine derivative .
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxamide and isoxazole-5-carboxamide are structurally related and have comparable chemical properties.
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide is unique due to the combination of benzimidazole and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c22-17(15-8-9-18-23-15)19-12-5-3-4-11(10-12)16-20-13-6-1-2-7-14(13)21-16/h1-10H,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZHCXHBIAYDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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